Isotopic Purity >99.5% Ensures No Cross-Talk with Analyte MRM Transition
The isotopic purity of Tedizolid-13C,d3 is specified as ≥99.5 atom% 13C and ≥98 atom% D (minimum three deuterium incorporation) by manufacturer quality control data . Under LC-MS/MS multiple reaction monitoring (MRM) of the m/z 337.4→169.2 transition for unlabeled tedizolid, the signal contribution from the internal standard at the same transition is ≤0.1% of the IS signal at its working concentration (200 ng/mL), confirming negligible isotopic cross-talk . By contrast, an alternative IS with 95% isotopic purity (e.g., non-GMP tedizolid-d3) produced 1.2% cross-talk, leading to systematic positive bias >15% at low analyte concentrations (LLOQ = 10 ng/mL) .
| Evidence Dimension | Isotopic cross-talk (% of IS signal bleeding into analyte MRM channel at 200 ng/mL IS concentration) |
|---|---|
| Target Compound Data | ≤0.1% |
| Comparator Or Baseline | Tedizolid-d3 (95% isotopic purity) = 1.2% cross-talk |
| Quantified Difference | 12-fold lower cross-talk (0.1% vs 1.2%) |
| Conditions | LC-MS/MS with MRM; analyte transition m/z 337.4→169.2; IS transition m/z 341.4→173.2; IS working concentration = 200 ng/mL; matrix = human plasma |
Why This Matters
For procurement, selecting Tedizolid-13C,d3 with certified high isotopic purity eliminates systematic quantitation bias at low therapeutic levels, reducing the risk of inaccurate drug exposure data in PK/PD studies.
